Cinnamic acid Cinnamic acid Cinnamic acid is a monocarboxylic acid that consists of acrylic acid bearing a phenyl substituent at the 3-position. It is found in Cinnamomum cassia. It has a role as a plant metabolite. It is a member of styrenes and a member of cinnamic acids. It is a conjugate acid of a cinnamate.
trans-Cinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cinnamic acid is a natural product found in Ipomoea leptophylla, Camellia sinensis, and other organisms with data available.
Cinnamic acid has the formula C6H5CHCHCOOH and is an odorless white crystalline acid, which is slightly soluble in water. It has a melting point of 133 degree centigrade and a boiling point of 300 degree centigrade.
Cinnamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Cinnamon (part of); Chinese Cinnamon (part of); Stevia rebaudiuna Leaf (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 621-82-9
VCID: VC21179114
InChI: InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)O
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

Cinnamic acid

CAS No.: 621-82-9

Cat. No.: VC21179114

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Cinnamic acid - 621-82-9

Specification

CAS No. 621-82-9
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name (E)-3-phenylprop-2-enoic acid
Standard InChI InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Standard InChI Key WBYWAXJHAXSJNI-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)O
SMILES C1=CC=C(C=C1)C=CC(=O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)O
Boiling Point 298.00 to 300.00 °C. @ 760.00 mm Hg
Melting Point 133 °C

Introduction

Chemical Structure and Properties

Chemical Structure

Cinnamic acid, also known as 3-phenyl-2-propenoic acid, has the molecular formula C₆H₅CH=CHCOOH. Its structure consists of a benzene ring connected to an acrylic acid group through a carbon-carbon double bond, creating a conjugated system . This arrangement enables geometric isomerism, resulting in cis (Z) and trans (E) configurations.

The trans-isomer adopts a planar structure that facilitates electronic conjugation across the molecule, while the cis-isomer forms a non-planar configuration that affects the delocalization of electronic density . The trans-form is thermodynamically more stable and consequently more abundant in natural sources .

Physical Properties

Cinnamic acid presents distinctive physical characteristics that influence its applications and handling. Table 1 summarizes the key physical properties of this compound:

PropertyValue
Molecular Weight148.16 g/mol
Physical AppearanceWhite crystalline powder
OdorHoney-like or slight cinnamon smell
TasteInitially burning, then sweet with apricot notes
Solubility in WaterSlightly soluble (0.937 g/L at 25°C)
Solubility in Organic SolventsFreely soluble in alcohol, ether, benzene, acetone
Melting Point (trans isomer)133-136°C
Boiling Point300°C (decomposition)
Relative Density1.284 (at 4°C)

The trans-cinnamic acid (melting point 133-136°C) exhibits significantly different physical properties compared to the cis form (melting point 42°C), which crystallizes as allocinnamic acid when precipitated from water . These distinct physical properties facilitate identification and separation of the isomers for specific applications.

Thermochemical Properties

The thermochemical properties of cinnamic acid provide crucial insights into its energetic behavior and stability. Table 2 presents key thermodynamic parameters:

PropertyValueUnit
Standard Enthalpy of Formation (ΔₜH°) gas-140.15kJ/mol
Standard Enthalpy of Formation (ΔₜH°) solid-325.30 to -340.00kJ/mol
Enthalpy of Fusion (ΔfusH°)22.21-22.63kJ/mol
Enthalpy of Sublimation (ΔsubH°)107.10 ± 0.80kJ/mol
Enthalpy of Combustion (ΔcH°) solid-4344.70 to -4359.30kJ/mol
Heat Capacity (Cp,solid)197.50J/mol·K at 323.00K

For the Z-isomer, differential scanning calorimetry (DSC) measurements revealed a fusion temperature of 340.1 ± 0.6 K and fusion enthalpy of 16.8 ± 0.9 kJ·mol⁻¹ . Molar heat capacities in the condensed state were measured in the temperature range from 255.15 to 322.15 K, yielding the equation:

C°p,m(cd, T)/(J·K⁻¹·mol⁻¹) = 0.00415·(T/K)² - 1.75516·T/K + 332.709 (R² = 0.997)

These thermochemical data are essential for understanding cinnamic acid's behavior in various chemical processes and for optimizing industrial applications.

Natural Occurrence and Biosynthesis

Natural Sources

Cinnamic acid is widely distributed in the plant kingdom, occurring both in free form and as esters in numerous plant species. The compound is primarily obtained from:

  • Cinnamon bark and oil (one of the richest natural sources)

  • Storax balsam

  • Peruvian balsam

  • Shea butter

  • Basil oil

  • Coca leaves

  • Wood from diverse tree species

The trans-isomer predominates in natural sources, particularly in essential oils including storax, cinnamon oil, Peruvian balsam, and basil oil. In contrast, the cis-isomer has been identified in Malacca galangal oil, often co-occurring with the trans form .

Biosynthesis

In plants, cinnamic acid serves as a pivotal intermediate in the phenylpropanoid pathway, contributing to the biosynthesis of numerous important natural products including:

  • Lignols (precursors to lignin and lignocellulose)

  • Flavonoids and isoflavonoids

  • Coumarins

  • Aurones

  • Stilbenes

  • Catechin

  • Various phenylpropanoids

The biosynthetic route to cinnamic acid begins with the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of phenylalanine, eliminating ammonia to form cinnamic acid . This reaction represents the first committed step in the phenylpropanoid pathway, a critical metabolic route in plants responsible for producing a diverse array of secondary metabolites with various ecological functions.

Beyond its role as a biosynthetic intermediate, cinnamic acid also functions as a self-inhibitor produced by fungal spores to prevent premature germination, highlighting its importance in regulating developmental processes in different organisms .

Synthesis Methods

Perkin Reaction

The Perkin reaction represents the oldest commercially used route to cinnamic acid and remains one of the most frequently employed methods for synthesizing this compound and its derivatives . This reaction involves the condensation of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate catalyst, typically sodium acetate.

The reaction mechanism proceeds through several steps:

  • Base-catalyzed activation of the methyl group of acetic anhydride to form an enolate

  • Nucleophilic attack of this enolate on the carbonyl group of benzaldehyde

  • Elimination of water to form the carbon-carbon double bond

  • Hydrolysis of the resulting anhydride to yield cinnamic acid

A typical Perkin synthesis procedure involves reacting 0.05 mole of benzaldehyde with 0.073 mole of acetic acid anhydride and 0.03 mole of sodium acetate, often enhanced by sonication for 60 minutes at 70°C . The sonochemical approach offers advantages including shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods .

Knoevenagel Condensation

The Knoevenagel condensation offers another effective route for cinnamic acid synthesis, involving the reaction of benzaldehyde with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation .

This method proceeds through the following steps:

  • Base-catalyzed formation of a carbanion from malonic acid

  • Nucleophilic addition to benzaldehyde

  • Dehydration to form an α,β-unsaturated dicarboxylic acid

  • Thermal decarboxylation to yield cinnamic acid

The Knoevenagel approach often operates under milder conditions than the Perkin reaction and can produce cinnamic acid with good yields and purity.

Other Synthetic Routes

Several alternative methods for cinnamic acid synthesis have been developed:

  • Claisen Condensation: In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate via the reaction of ethyl acetate with benzaldehyde in the presence of sodium as a base, followed by hydrolysis of the ester to yield cinnamic acid .

  • Oxidation of Cinnamaldehyde: Direct oxidation of cinnamaldehyde, which is abundant in cinnamon oil, provides another route to cinnamic acid .

  • Heck Reaction: This palladium-catalyzed coupling of aryl halides with acrylic acid derivatives represents a more modern approach to cinnamic acid synthesis.

  • From Benzal Chloride: Condensation of benzal chloride and sodium acetate, followed by acid hydrolysis, offers yet another synthetic pathway .

The yield of cinnamic acid from synthetic routes (e.g., 4.98% via sonochemical Perkin reaction) generally exceeds that obtained from natural source isolation (typically around 2.20% from cinnamon bark) , highlighting the importance of chemical synthesis for commercial production.

Biological Activities

Anticancer Properties

Cinnamic acid demonstrates significant anticancer potential through multiple mechanisms. Studies have shown that it induces cytostasis and reverses malignant properties of human tumor cells in vitro . Using melanoma cells as a model, researchers found that cinnamic acid induced cell differentiation, evidenced by morphological changes and increased melanin production .

The concentration causing 50% reduction of cell proliferation (IC50) ranged from 1 to 4.5 mM in various cancer cell lines, including glioblastoma, melanoma, prostate, and lung carcinoma cells . The anticancer mechanisms include:

  • Reduced invasive capacity through modulation of genes implicated in tumor metastasis (collagenase type IV and tissue inhibitor metalloproteinase 2)

  • Altered tumor immunogenicity via modulation of HLA-A3 expression

  • Inhibition of protein isoprenylation, which blocks mitogenic signal transduction

Additionally, cinnamic acid derivatives have shown enhanced anticancer activity. Some derivatives covalently linked to amino-functionalized magnetic nanoparticles demonstrated improved photodynamic therapy efficacy against human breast adenocarcinoma cell lines . Other derivatives exhibited significant antimetastatic activity by suppressing B16-F10 cell migration, proliferation, invasion, and adhesion .

Protein Kinase Inhibition

Cinnamic acid derivatives have emerged as promising inhibitors of oncogenic protein kinases, which play critical roles in cell signaling networks and cancer progression . These compounds have inspired researchers in the design of numerous synthetic and semisynthetic inhibitors over the past three decades .

The cinnamoyl scaffold serves as a valuable template for developing selective kinase inhibitors with potential clinical applications in anticancer therapies. Modern drug discovery approaches, including in vitro and in silico high-throughput screening, have revitalized interest in this compound class for targeting validated or promising protein kinase targets .

Antidiabetic Properties

Recent research has revealed the potential of cinnamic acid in managing diabetes and its complications. A study on diabetic rats demonstrated that cinnamic acid administration (5 and 10 mg/kg body weight) exhibited significant antidiabetic effects and protected against diabetic cardiomyopathy (DCM) .

The beneficial effects in diabetic models included:

  • Reduction of insulin resistance

  • Prevention of myocardial injury

  • Improvement of lipid profiles (decreased total cholesterol, triglycerides, and LDL)

  • Reduction of cardiac hypertrophy markers (TGF-β and β-MHC)

  • Decrease in pro-inflammatory cytokines (TNF-α, IL-6) and lipid peroxides

Histopathological examination confirmed that cinnamic acid prevented the development of inflammation and necrosis in the hearts of diabetic rats, suggesting its potential as a nutraceutical approach for preventing and managing diabetic cardiomyopathy .

Other Biological Activities

Beyond its anticancer, antidiabetic, and protein kinase inhibitory properties, cinnamic acid exhibits several other important biological activities:

  • Antimicrobial effects: Cinnamic acid possesses antimicrobial properties that contribute to its application as a preservative in food products and cosmetic formulations .

  • Anti-inflammatory activity: The compound can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

  • Antioxidant properties: Cinnamic acid demonstrates antioxidant capacity, helping to neutralize free radicals and reduce oxidative stress.

  • Neuroprotective potential: Derivatives of cinnamic acid have shown promise in addressing neurological disorders through various mechanisms .

The diverse biological profile of cinnamic acid makes it a compound of significant interest for developing therapeutic agents addressing multiple health conditions.

Applications

Pharmaceutical Applications

Cinnamic acid serves as an important scaffold in pharmaceutical development, with applications including:

  • Drug precursor: Used in the synthesis of essential medications such as the anticoagulant warfarin and various antifungal agents .

  • Direct therapeutic agent: Investigated for treating conditions including cancer, bacterial infections, diabetes, and neurological disorders based on its diverse biological activities .

  • Cancer treatment: Both cinnamic acid and its derivatives have shown promise in cancer management through multiple mechanisms, including direct cytotoxicity, inhibition of metastasis, and modulation of protein kinases .

  • Diabetic cardiomyopathy management: Research supports the potential development of cinnamic acid-based nutraceuticals for addressing this serious diabetes complication .

The pharmaceutical significance of cinnamic acid continues to expand as new derivatives are synthesized and evaluated for enhanced efficacy and target selectivity.

Fragrance and Flavor Industry

Cinnamic acid's aromatic properties make it valuable in the fragrance and flavor sectors:

  • Perfumery: The compound and its esters (particularly methyl, ethyl, and benzyl esters) are extensively used in the perfume industry for their pleasant aromatic properties .

  • Flavor compounds: Cinnamic acid contributes a honey-like odor, while its ethyl ester (ethyl cinnamate) serves as a key flavor component in cinnamon essential oil .

  • Food additives: Due to its natural occurrence, pleasant sensory characteristics, and antimicrobial properties, cinnamic acid finds application as both a flavoring agent and preservative in food products.

Polymer Science

Cinnamic acid derivatives have emerged as promising building blocks for advanced polymers:

  • Versatile monomers: Hydroxycinnamic acids are extensively used in the preparation of polyesters, polyamides, and poly(anhydride esters) .

  • Advanced materials: Cinnamic acid-based polymers span applications from industrial (super-engineered plastics) to biomedical domains (drug delivery systems, shape-memory materials) .

  • Photoactive polymers: The carbon-carbon double bond enables the development of photoresponsive polymeric materials with applications in coatings, sensors, and smart materials.

The structural versatility of cinnamic acid, particularly its unsaturation and functional groups (hydroxyl and carboxyl), has positioned it as a valuable building block in polymer science for creating materials with tailored properties for specific applications .

Structure-Activity Relationship and Design Approaches

The biological activities of cinnamic acid derivatives are strongly influenced by their structural features, with the nature and position of substituents playing crucial roles in modulating efficacy . Understanding these structure-activity relationships (SAR) guides the rational design of more effective compounds.

Key structural elements affecting activity include:

  • Conjugated double bond system: The presence of a carbon-carbon double bond conjugated with both the aromatic ring and the carboxylic acid group affects reactivity and interaction with biological targets.

  • Carboxylic acid functionality: This group participates in hydrogen bonding and ionic interactions with biomolecules, influencing binding affinity and specificity.

  • Aromatic ring substitutions: Various substituents at different positions on the benzene ring can enhance or diminish specific activities. For example, hydroxylated derivatives often show increased antioxidant properties.

  • Configuration (cis vs. trans): The geometric isomerism significantly affects biological activity, with the trans form generally being more active.

Research has demonstrated that specific cinnamic acid derivatives show significantly varied biological efficacy based on their structural modifications. For instance, in antimetastatic activity studies, certain derivatives demonstrated superior efficacy in suppressing cancer cell migration compared to others, with one compound showing up to 86% cell migration suppression compared to controls .

SAR knowledge enables the rational design of cinnamic acid derivatives with optimized properties for specific applications, representing a valuable approach in medicinal chemistry and materials science.

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